molecular formula C14H13NO B13078085 4'-Methyl-[1,1'-biphenyl]-4-carboxamide

4'-Methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B13078085
M. Wt: 211.26 g/mol
InChI Key: ZIDALIBIYLTVJA-UHFFFAOYSA-N
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Description

4'-Methyl-[1,1'-biphenyl]-4-carboxamide (CAS 39627-24-2) is a high-purity small molecule with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . This compound is of significant interest in neuroscience research, particularly in the study of serotonin (5-HT) receptor function. It serves as a key structural component of SB 216641, a potent and selective 5-HT1B receptor antagonist . Research utilizing this pharmacophore has been instrumental in elucidating the role of 5-HT1B receptors in anxiety, demonstrating anxiolytic-like effects in animal models such as the Vogel conflict test . These studies suggest that the mechanism of action for such effects may involve postsynaptic 5-HT1B receptors or heteroreceptors, with some pathways indirectly involving the GABA/benzodiazepine system . Provided as a solid, this product is intended for research applications in pharmacology and neuroscience. It is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate precautions and refer to the Safety Data Sheet for detailed handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-(4-methylphenyl)benzamide

InChI

InChI=1S/C14H13NO/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3,(H2,15,16)

InChI Key

ZIDALIBIYLTVJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 1,1 Biphenyl 4 Carboxamide

Strategies for the Chemical Construction of the Biphenyl (B1667301) Core

The formation of the biphenyl skeleton is the cornerstone of the synthesis of 4'-Methyl-[1,1'-biphenyl]-4-carboxamide. A variety of palladium-catalyzed cross-coupling reactions have been developed for this purpose, each utilizing a different organometallic reagent. These methods provide a powerful toolkit for chemists to selectively and efficiently construct biaryl systems.

Palladium-Catalyzed Cross-Coupling Reactions in Biphenyl Derivative Synthesis

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or boronic ester) with an organic halide or triflate.

A common route to the precursor of this compound, 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid, involves the Suzuki-Miyaura coupling of 4-bromobenzoic acid with p-tolylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Carboxylic Acid Derivatives

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Yield (%)
14-bromobenzoic acidp-tolylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O8095
2Methyl 4-bromobenzoatep-tolylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10092
34-iodobenzoic acidp-tolylboronic acidPdCl₂(dppf)K₂CO₃DMF9088

Data is compiled from representative literature procedures and may not reflect optimized conditions.

The Stille coupling reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane). nih.gov This method is known for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

For the synthesis of the 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid precursor, a potential Stille coupling approach would involve the reaction of a 4-halobenzoic acid derivative with a p-tolylstannane. The reaction typically requires a palladium catalyst and is often carried out in a non-polar aprotic solvent.

Table 2: Representative Conditions for Stille Coupling in Biphenyl Synthesis

EntryAryl HalideOrganostannaneCatalystSolventTemp. (°C)
1Ethyl 4-iodobenzoateTributyl(p-tolyl)stannanePd(PPh₃)₄Toluene110
24-bromobenzonitrileTrimethyl(p-tolyl)stannanePd₂(dba)₃ / P(o-tol)₃THF80
3Methyl 4-iodobenzoateTri(n-butyl)(p-tolyl)stannaneAsPh₃, CuI, Pd₂(dba)₃DMF60

These are generalized conditions and specific yields for the target molecule's precursor would require experimental optimization.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous. wikipedia.org However, they are also more sensitive to air and moisture, requiring stricter reaction conditions. organic-chemistry.org

A plausible Negishi coupling route to 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid would involve the coupling of a 4-halobenzoic acid derivative with a p-tolylzinc halide. The protection of the carboxylic acid group, for instance as an ester, is often necessary to prevent side reactions with the organozinc reagent.

Table 3: Illustrative Conditions for Negishi Cross-Coupling

EntryAryl HalideOrganozinc ReagentCatalystSolvent
1Ethyl 4-iodobenzoatep-tolylzinc chloridePd(PPh₃)₄THF
24-bromobenzoyl chloridep-tolylzinc bromideNi(acac)₂ / dppeTHF
3Methyl 4-bromobenzoateDi-p-tolylzincPd₂(dba)₃ / XPhosDioxane

The Kumada coupling was one of the first palladium- or nickel-catalyzed cross-coupling reactions to be developed and utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. organic-chemistry.org Grignard reagents are highly reactive, which can lead to high yields and fast reaction times. However, this high reactivity also results in low functional group tolerance, making the Kumada coupling incompatible with acidic protons, such as those in carboxylic acids. organic-chemistry.org

Therefore, the direct Kumada coupling of a 4-halobenzoic acid with p-tolylmagnesium bromide to form 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid is not feasible. The carboxylic acid would need to be protected, for example, as an ester, prior to the coupling reaction.

Table 4: General Conditions for Kumada Coupling of Aryl Halides

EntryAryl HalideGrignard ReagentCatalystSolvent
14-bromoanisolep-tolylmagnesium bromideNiCl₂(dppe)Diethyl ether
24-chlorotoluenep-tolylmagnesium bromidePd(OAc)₂ / PCy₃THF
31-bromo-4-(trifluoromethyl)benzenep-tolylmagnesium bromideFe(acac)₃THF/NMP

These conditions are for general biaryl synthesis and would require adaptation for a substrate leading to the target molecule.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. nih.gov A key feature of this reaction is the need for an activator, typically a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation. researchgate.net Organosilanes are generally stable, non-toxic, and readily available. nih.gov

To synthesize 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid via a Hiyama coupling, a 4-halobenzoic acid derivative would be reacted with a p-tolylsilane (B3168566) in the presence of a palladium catalyst and a fluoride activator.

Table 5: Representative Conditions for Hiyama Cross-Coupling

EntryAryl HalideOrganosilaneCatalystActivatorSolventTemp. (°C)
14-iodobenzoic acidp-tolyltrimethoxysilanePd(OAc)₂ / PPh₃TBAFTHF60
24-bromobenzonitrilep-tolyltriethoxysilanePdCl₂(dppf)TASFDioxane100
3Ethyl 4-iodobenzoateTrifluoro(p-tolyl)silanePd(OAc)₂ / XPhosTBAFt-BuOH80

Yields are dependent on the specific substrates and reaction conditions.

Methods for the Introduction and Modification of the Carboxamide Functional Group

Once the substituted biphenyl scaffold is in place with a suitable functional group at the 4-position (such as a carboxylic acid), the carboxamide group can be introduced.

The most direct route to a carboxamide is the reaction between a carboxylic acid and an amine, a process known as amidation. jocpr.com This reaction typically involves the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com These reagents facilitate the formation of the amide bond by converting the carboxylic acid into a more reactive intermediate.

To improve the efficiency and environmental friendliness of amide synthesis, various catalytic methods have been developed. catalyticamidation.info These approaches aim to avoid the use of stoichiometric activating agents, which generate significant waste. catalyticamidation.info

Boron-based catalysts, such as boric acid and boronic acids, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. acs.orgorgsyn.org These reactions often require conditions that facilitate the removal of water, such as azeotropic reflux or the use of molecular sieves. acs.org Boric acid catalysis is considered a green, inexpensive, and readily available option that has been successfully applied to the synthesis of a wide range of carboxamides, including pharmaceutically relevant molecules. orgsyn.org The integrity of stereogenic centers is typically preserved under these conditions. orgsyn.org

Heterogeneous catalysts, including various metal oxides like ZrO₂, TiO₂, and Al₂O₃, have also been employed for direct amide formation. researchgate.net These catalysts offer the advantage of easy separation from the reaction mixture. researchgate.net

Catalytic Amidation Methods:

Catalyst TypeExamplesTypical ConditionsAdvantages
Boron-Based Boric acid, Phenylboronic acid acs.orgorgsyn.orgToluene, reflux with water removal acs.orgInexpensive, green, wide substrate scope orgsyn.org
Heterogeneous ZrO₂, TiO₂, Al₂O₃ researchgate.netRefluxing, anhydrous conditions researchgate.netEasy catalyst recovery researchgate.net

Amidation Reactions from Carboxylic Acids and Amines

Application of Coupling Reagents in Amide Bond Formation

The direct formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. This is typically accomplished using a variety of "coupling reagents". luxembourg-bio.com The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea ester (in the case of carbodiimides), which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com

For the synthesis of this compound, the immediate precursor is 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid. A wide array of coupling reagents has been developed to facilitate such transformations with high efficiency and minimal side reactions. uni-kiel.de

Common Coupling Reagents:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. luxembourg-bio.compeptide.com The reaction with a carboxylic acid forms an O-acylurea intermediate, which then reacts with the amine. luxembourg-bio.com To suppress side reactions and reduce potential racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt) are frequently employed. peptide.combachem.com These additives form active esters that are more reactive and lead to cleaner reactions. luxembourg-bio.com A water-soluble alternative, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is often preferred for easier purification as the urea (B33335) byproduct can be removed by aqueous extraction. peptide.comresearchgate.net

Onium Salts (Uronium/Aminium and Phosphonium): These reagents are known for their high reactivity and efficiency. bachem.com

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are among the most popular choices, especially for solid-phase synthesis, as their byproducts are soluble in common solvents. bachem.com HATU, which incorporates the HOAt moiety, is even more reactive and is particularly effective for coupling challenging substrates. bachem.com COMU, an Oxyma-based reagent, offers a safer alternative to explosive HOBt/HOAt-based reagents while maintaining high reactivity. bachem.com

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are highly effective, especially for coupling sterically hindered or N-methylated amino acids. peptide.combachem.com

The choice of reagent and reaction conditions depends on the specific substrates, desired scale, and purification strategy. The general process for synthesizing this compound would involve reacting 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid with an ammonia (B1221849) source in the presence of one of these coupling reagents.

Reagent ClassExamplesKey Features & ByproductsCommon Additives
CarbodiimidesDCC, DIC, EDCForms O-acylurea intermediate; Urea byproduct (DCC-urea is insoluble, DIC/EDC-ureas are soluble). luxembourg-bio.compeptide.comHOBt, HOAt, Oxyma. bachem.com
Uronium/Aminium SaltsHBTU, TBTU, HATU, COMUHigh reactivity; Soluble byproducts. bachem.com HATU is very efficient for difficult couplings. bachem.com COMU is a safer, non-explosive alternative. bachem.comOften incorporated into the reagent structure (e.g., HATU).
Phosphonium SaltsPyBOP, PyAOP, PyBrOPVery effective for hindered couplings. peptide.combachem.com PyBrOP is highly reactive but can cause racemization. bachem.comOften incorporated into the reagent structure.

Alternate Synthetic Routes to Biphenyl Carboxamides

An alternative and very common strategy for amide bond formation involves the use of more activated carboxylic acid derivatives, bypassing the need for in-situ coupling reagents.

A classic and highly effective method for synthesizing amides is the reaction of an acid chloride with an amine. orientjchem.orgrsc.org For the synthesis of this compound, the required intermediate is 4'-methyl-[1,1'-biphenyl]-4-carbonyl chloride.

This acid chloride can be readily prepared from the corresponding carboxylic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. orientjchem.org Thionyl chloride is often convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. mnstate.edu

Once the 4'-methyl-[1,1'-biphenyl]-4-carbonyl chloride is formed, it is reacted with a suitable amine, in this case, an ammonia source like ammonium (B1175870) hydroxide (B78521) or ammonia gas, to yield the target carboxamide. This reaction is typically rapid and high-yielding. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the HCl generated during the reaction. researchgate.net

Reaction Scheme:

Acid Chloride Formation: 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid + SOCl₂ → 4'-methyl-[1,1'-biphenyl]-4-carbonyl chloride

Amide Formation: 4'-methyl-[1,1'-biphenyl]-4-carbonyl chloride + 2 NH₃ → this compound + NH₄Cl

This two-step sequence is a robust and widely used approach for the preparation of biphenyl carboxamides and other amides in organic synthesis. orientjchem.orgwalshmedicalmedia.com

Multi-Step Synthesis of this compound Precursors

The synthesis of the key intermediate, 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid, is a critical step. This often involves building the biphenyl framework through cross-coupling reactions, followed by functional group manipulations.

Esterification and hydrolysis are fundamental reactions in the synthesis and purification of carboxylic acids. In the context of 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid, an ester derivative like methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate often serves as a key intermediate. nih.gov Esters are generally less polar and more easily purified by chromatography or crystallization than their corresponding carboxylic acids.

Esterification: The Fischer esterification is a common method where the carboxylic acid is heated with an excess of an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as a solvent drives the reaction toward the ester product. masterorganicchemistry.com

Hydrolysis: The conversion of the ester back to the carboxylic acid is achieved through hydrolysis. This can be done under acidic or basic conditions. Basic hydrolysis (saponification), using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent, is often preferred as it is an irreversible process that drives the reaction to completion. acs.org A final acidification step is required to protonate the resulting carboxylate salt and yield the desired carboxylic acid. acs.org

A one-pot synthesis method has been described where 4'-methyl-2-cyanobiphenyl is first hydrolyzed under acidic conditions to generate the carboxylic acid. google.com Subsequently, in the same reaction vessel, water is removed, and an alcohol and an esterification catalyst are added to produce the corresponding biphenyl carboxylate ester. google.com This approach avoids the isolation of the intermediate carboxylic acid, streamlining the process. google.com

Functionalizing the biphenyl core is essential for building complexity and accessing the desired precursors. Selective bromination is a powerful tool for introducing a versatile chemical handle that can be used in subsequent cross-coupling reactions (e.g., Suzuki coupling to form the biphenyl linkage).

For instance, a precursor like 4-methylbiphenyl (B165694) could be selectively brominated. Radical-mediated C-H bromination can be achieved using reagents like N-bromoamides in the presence of visible light. nih.gov More commonly, electrophilic aromatic substitution is used. The position of bromination on the biphenyl ring system is directed by the existing substituents. Reagents such as N-Bromosuccinimide (NBS) are frequently used for regioselective bromination under mild conditions. researchgate.net The resulting bromo-biphenyl derivative can then be used as a coupling partner in reactions to build the final carboxylic acid or ester precursor. For example, 4-bromo-4'-methylbiphenyl (B1268054) could be coupled with a suitable boronic acid derivative under Suzuki coupling conditions to construct the desired carbon skeleton. ajgreenchem.com

Microwave-Assisted Synthetic Approaches in Biphenyl Carboxamide Chemistry

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.gov The application of microwave irradiation is particularly effective for reactions that typically require long heating times, such as amide bond formation and cross-coupling reactions. rsc.orgresearchgate.net

In the context of biphenyl carboxamide synthesis, microwave energy can be applied to several key steps:

Amide Bond Formation: The coupling of a biphenyl carboxylic acid with an amine can be significantly accelerated. Reactions that might take several hours under conventional heating can often be completed in minutes using a microwave reactor. researchgate.net

Suzuki Coupling: The formation of the biphenyl core, a cornerstone of this synthesis, is frequently achieved via Suzuki-Miyaura coupling. Microwave irradiation has been shown to dramatically reduce reaction times for these palladium-catalyzed cross-coupling reactions from hours to minutes. researchgate.net

Other Reactions: Various other transformations, such as the synthesis of heterocyclic derivatives from biphenyl precursors, have also been successfully optimized using microwave assistance. rsc.orgresearchgate.net

The use of microwave heating not only speeds up the synthesis but can also enable reactions that are sluggish or inefficient under conventional conditions, making it a powerful tool in the synthesis of this compound and its derivatives. nih.gov

Advanced Spectroscopic Characterization of 4 Methyl 1,1 Biphenyl 4 Carboxamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be established.

The ¹H NMR spectrum of 4'-Methyl-[1,1'-biphenyl]-4-carboxamide is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings, the amide protons, and the methyl protons. Based on data from analogous structures like 4-methyl-1,1'-biphenyl and methyl [1,1'-biphenyl]-4-carboxylate, the predicted chemical shifts can be inferred. rsc.org

The protons on the phenyl ring bearing the carboxamide group are deshielded due to the electron-withdrawing nature of the amide. The protons on the other ring, influenced by the electron-donating methyl group, would appear slightly more upfield. The two amide protons (-CONH₂) would typically appear as a broad singlet, and the methyl group (-CH₃) would be a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (ring with -CONH₂) 7.6 - 8.0 Multiplet
Aromatic (ring with -CH₃) 7.2 - 7.5 Multiplet
Amide (-NH₂) 5.5 - 6.5 Broad Singlet

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this includes the carbonyl carbon, the quaternary carbons of the biphenyl (B1667301) linkage, the aromatic CH carbons, and the methyl carbon. The carbonyl carbon of the amide group is characteristically found far downfield. wisc.edu Data from 4-methyl-1,1'-biphenyl shows the methyl carbon at approximately 21.1 ppm. rsc.org The aromatic region would display a complex set of signals for the eight CH carbons and four quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 170
Aromatic (C-H, C-C) 125 - 145

While solution-state NMR provides data on averaged molecular structures, solid-state NMR (ssNMR) can reveal detailed information about the molecule's conformation and dynamics in the crystalline state. utah.edu For biphenyl derivatives, a key structural parameter is the dihedral (twist) angle between the two phenyl rings, which is influenced by crystal packing forces and intermolecular interactions. researchgate.net

Studies on biphenyl and its analogues using ssNMR have successfully estimated this inter-ring angle by analyzing the principal values of the ¹³C chemical-shift tensor (CST). utah.edu This technique can distinguish between static disorder and dynamic motional averaging within the crystal lattice. utah.edu Applying ssNMR to this compound could therefore provide precise details on its solid-state conformation, the planarity of its biphenyl system, and any rotational dynamics occurring around the phenyl-phenyl linkage. researchgate.netnih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for its primary functional groups. The amide group is particularly diagnostic, showing N-H stretching vibrations, a strong C=O (Amide I band) stretching vibration, and an N-H bending (Amide II band) vibration. The aromatic rings give rise to C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org The C-H bonds of the methyl group will show stretching and bending vibrations in their typical regions. libretexts.org Furthermore, in the solid state, hydrogen bonding involving the amide N-H protons can lead to broadening and shifting of the N-H and C=O stretching bands, providing insight into intermolecular interactions.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Amide (-NH₂) N-H Stretch 3350 - 3150 (two bands)
Aromatic C-H C-H Stretch 3100 - 3000
Alkyl C-H (-CH₃) C-H Stretch 3000 - 2850
Amide (C=O) C=O Stretch (Amide I) 1690 - 1630 (strong)
Aromatic C=C C=C Stretch 1600 - 1450

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk

For this compound (C₁₄H₁₃NO), the molecular weight is 211.26 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 211. The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely include:

α-cleavage: Loss of the amide group (•NH₂) to form a stable acylium ion at m/z = 195.

Benzylic cleavage: Loss of a hydrogen radical from the methyl group to form a resonance-stabilized tropylium-like ion.

Cleavage of the biphenyl bond: Fragmentation of the bond connecting the two phenyl rings, leading to ions corresponding to the individual substituted rings. Aromatic structures are stable, often leading to strong molecular ion peaks. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
211 [M]⁺˙ (Molecular Ion)
195 [M - NH₂]⁺
167 [M - NH₂ - CO]⁺
165 Cleavage of biphenyl bond

Electronic Spectroscopy for Photophysical Property Investigation

Electronic spectroscopy is a cornerstone technique for elucidating the photophysical properties of conjugated organic molecules like this compound. By probing the electronic transitions between different energy levels, methods such as UV-Visible absorption and fluorescence spectroscopy provide critical insights into the molecule's structure-property relationships, including the nature of its ground and excited states, and its potential for light-emitting applications.

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing the energies required to promote electrons from the ground state to various excited states. For aromatic systems like biphenyl derivatives, the primary absorptions are typically due to π→π* transitions within the conjugated system.

The electronic spectrum of the parent biphenyl chromophore is characterized by an intense absorption band around 250 nm. The position and intensity of this band are highly sensitive to the dihedral angle between the two phenyl rings; greater planarity leads to more effective π-electron delocalization, resulting in a bathochromic (red) shift and an increase in molar absorptivity. nih.gov

Substitution on the biphenyl skeleton significantly modulates the absorption characteristics. The presence of a methyl group at the 4'-position, an electron-donating group, and a carboxamide group at the 4-position, which can act as a conjugating and electron-withdrawing group, is expected to extend the π-conjugation of the system. This extension generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a bathochromic shift in the absorption maximum (λmax) compared to unsubstituted biphenyl.

Studies on analogous compounds provide insight into the expected absorption behavior. For instance, the compound methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, which features a similar extended biphenyl ester structure, exhibits absorption maxima in the range of 285–288 nm when measured in various polar liquids. researchgate.net This represents a significant red shift from the parent biphenyl molecule, underscoring the influence of substitution on the electronic structure. The absorption profile of biphenyl derivatives can also be influenced by the polarity of the solvent, although this effect is often more pronounced in emission spectra.

Table 1: Illustrative UV-Visible Absorption Maxima (λmax) of Biphenyl and Related Analogues Note: This table provides representative data to illustrate the effects of substitution on the biphenyl chromophore. Data for the specific target compound is inferred from these trends.

Compound NameSubstituentsλmax (nm)Solvent
BiphenylUnsubstituted~250Varies
1-(4-fluorophenyl)-2-(methylamino)pentan-1-one4-Fluoro, 2-(methylamino)pentan-1-one253Not Specified nist.gov
1-(4-methylphenyl)-2-(methylamino)pentan-1-one4-Methyl, 2-(methylamino)pentan-1-one265Not Specified nist.gov
Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylateMultiple (ester, bromo)285-288Polar liquids researchgate.net
This compound4'-Methyl, 4-CarboxamideExpected >265N/A

Fluorescence spectroscopy is a powerful tool for characterizing the emissive properties of molecules from their lowest singlet excited state (S1). It provides information on the emission wavelength, fluorescence quantum yield (ΦF), and fluorescence lifetime (τ), which are critical parameters for assessing a material's suitability for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

For biphenyl derivatives with donor and acceptor substituents, such as this compound, the excited state can possess a significant intramolecular charge transfer (ICT) character. nih.gov Upon photoexcitation, an electron is promoted from a molecular orbital primarily located on the electron-donating part of the molecule (the methyl-substituted ring) to an orbital on the electron-accepting part (the carboxamide-substituted ring).

This ICT character is often revealed by a large Stokes shift (the energy difference between the absorption and emission maxima) and pronounced solvatochromism, where the emission wavelength shifts significantly with solvent polarity. A study on 4-formyl-4'-N,N-dimethylamino-1,1'-biphenyl, a compound with strong donor-acceptor character, demonstrated this effect clearly. Its Stokes shift varied dramatically from ~1500 cm⁻¹ in nonpolar n-heptane to ~7500 cm⁻¹ in the highly polar solvent acetonitrile. nih.gov This is because the highly polar ICT excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state, lowering the energy of the emitted photon. nih.gov A similar, though perhaps less dramatic, solvatochromic behavior would be expected for this compound.

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key measure of emission efficiency. It is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing). Molecular rigidity often leads to higher quantum yields, as it can suppress non-radiative decay processes involving vibrational relaxation. While specific quantum yield data for this compound is not detailed in the available literature, studies on various substituted aromatic systems show that ΦF can range from very low (<0.01) to near unity, depending on the molecular structure and environment. nih.govfrontiersin.org For instance, some lanthanide complexes featuring carboxamide-based ligands have been designed to sensitize near-infrared emission, demonstrating that the carboxamide moiety can participate effectively in energy transfer processes. nih.gov

Table 2: Illustrative Photophysical Data Showing Solvent Effects on a Donor-Acceptor Biphenyl Analogue Note: This table uses data from an analogue to demonstrate the principles of solvatochromism and Stokes shift, which are relevant for characterizing the excited state of this compound.

Compound NameSolventAbsorption ν̃max (cm⁻¹)Emission ν̃max (cm⁻¹)Stokes Shift (Δν̃, cm⁻¹)
4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl nih.govn-Heptane~31,250~29,750~1,500
4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl nih.govAcetonitrile~29,850~22,350~7,500

Supramolecular Chemistry and Crystallography of 4 Methyl 1,1 Biphenyl 4 Carboxamide

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

The crystal structure of N-(4-methylphenyl)benzamide has been determined and provides a robust model for understanding the molecular geometry of related biphenyl (B1667301) amides. tandfonline.com The analysis reveals that the molecule adopts a twisted conformation. The two phenyl rings are not coplanar, exhibiting a significant dihedral angle of 63.9°. tandfonline.com This twist is a common feature in biphenyl derivatives and is influenced by a balance between the steric hindrance of ortho-hydrogens and the electronic effects favoring conjugation. The central amide group (–CO–NH–) is also twisted relative to the two aromatic rings.

Crystallographic data for N-(4-methylphenyl)benzamide are summarized in the table below. tandfonline.com

Parameter Value
Chemical FormulaC₁₄H₁₃NO
Molecular Weight211.26 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.1082 (18)
b (Å)9.822 (2)
c (Å)26.125 (5)
α (°)90
β (°)90
γ (°)90
Volume (ų)2337.1 (8)
Z8
Temperature (K)293(2)

This data is for the structural isomer N-(4-methylphenyl)benzamide.

**4.2. Analysis of Intermolecular Interactions in Biphenyl Carboxamide Crystalline Architectures

The crystal packing of biphenyl carboxamides is orchestrated by a network of non-covalent interactions. These forces, although individually weak, collectively determine the stability and physical properties of the crystalline material. The primary interactions include strong hydrogen bonds, complemented by weaker π-stacking and van der Waals forces.

Hydrogen bonds are the most significant directional interactions in the crystal structures of amides. The amide group is an excellent hydrogen bond donor (N–H) and acceptor (C=O), leading to predictable and robust self-assembly patterns known as supramolecular synthons.

In primary amides (–CONH₂), such as the target molecule 4'-Methyl-[1,1'-biphenyl]-4-carboxamide, the most common and stable supramolecular synthon is the R²₂(8) ring motif. This motif consists of a pair of amide molecules forming a centrosymmetric dimer through two N–H···O hydrogen bonds. A Cambridge Structural Database (CSD) analysis reveals that in the absence of competing functional groups, approximately 84% of primary amides form these characteristic dimers. researchgate.net

However, in the case of the secondary amide isomer, N-(4-methylphenyl)benzamide, the R²₂(8) dimer is not possible as there is only one N–H donor per molecule. Instead, its crystal structure is stabilized by intermolecular N–H···O hydrogen bonds that link the molecules into a C(4) chain motif, where each molecule donates one and accepts one hydrogen bond, propagating along the crystallographic b-axis. tandfonline.com

Donor–H···Acceptor D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
N–H···O0.862.002.854172

Hydrogen bond geometry for N-(4-methylphenyl)benzamide. tandfonline.comuni.lu

Substituents on the aromatic rings can significantly influence the strength and geometry of hydrogen bonds. The electronic properties of the substituent can alter the acidity of the N–H proton and the basicity of the carbonyl oxygen. An electron-withdrawing group would typically increase the acidity of the N–H proton, making it a stronger hydrogen bond donor. Conversely, an electron-donating group, such as the methyl group (–CH₃) in this compound, is expected to slightly increase the electron density on the aromatic system. This can subtly enhance the hydrogen bond acceptor capability of the carbonyl oxygen.

Furthermore, steric effects play a crucial role. The position of the substituent can dictate which supramolecular synthons are formed. While the para-position of the methyl group is unlikely to cause significant steric hindrance that would disrupt the common amide synthons, substituents in the ortho position could sterically block the formation of planar dimers, leading to alternative packing arrangements.

Aromatic rings in adjacent molecules often engage in π-stacking interactions, which contribute significantly to the crystal's cohesive energy. These interactions can be categorized as face-to-face, edge-to-face (T-shaped), or offset (parallel-displaced).

Beyond the primary N–H···O hydrogen bonds and π-stacking, a variety of weaker non-covalent interactions are instrumental in achieving efficient crystal packing. These interactions, while lower in energy, are numerous and collectively provide substantial stabilization.

C–H···O Interactions : These are prevalent in organic crystal structures. Aromatic (Ar–H) and aliphatic (Alkyl–H) C–H groups can act as weak hydrogen bond donors to the carbonyl oxygen of the amide group. In N-arylpyrazinecarboxamides, C–H···O and C–H···N interactions are commonly observed, leading to the formation of chains or sheets. nih.gov

C–H···π Interactions : The electron-rich face of an aromatic ring can act as a weak hydrogen bond acceptor for C–H donors from neighboring molecules. This interaction is common in aromatic compounds and plays a role in stabilizing the crystal packing of many biphenyl derivatives. nih.gov

Halogen Bonding : Although not present in this compound, if a halogen atom were introduced as a substituent, it could act as a Lewis acidic "halogen bond" donor, interacting with Lewis basic sites like the carbonyl oxygen or the nitrogen of a nitrile or pyridine ring. This is a highly directional and increasingly utilized tool in crystal engineering.

In the structure of N-(4-methylphenyl)benzamide, the packing is consolidated by these weaker forces, filling the voids left by the primary hydrogen-bonding framework and maximizing the cohesive energy of the crystal.

Hydrogen Bonding Networks

Polymorphism in Biphenyl Carboxamide Systems

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a critical consideration in materials science and pharmaceutical development. Biphenyl carboxamide systems are known to exhibit this phenomenon, driven by their conformational flexibility and potential for varied intermolecular interactions.

Environmental Control and Modulators of Polymorphic Structures

The specific polymorph obtained during crystallization can be highly sensitive to environmental conditions. Factors such as solvent choice, temperature, pressure, and even hydrodynamic stress can modulate the resulting crystal form. epfl.ch For instance, the rate of cooling and the level of supersaturation in a solution can dictate whether a thermodynamically stable or a metastable polymorph nucleates and grows. In systems like tin(II) carboxylates, the reaction temperature has been shown to yield different polymorphic forms. nih.gov While specific studies on this compound are not detailed, the principles of environmental control are broadly applicable. The polarity of the crystallization solvent, for example, can influence which hydrogen bonding motifs are favored, leading to different packing arrangements. Similarly, high-stress environmental conditions in solution have been shown to favor the generation of homogeneous, rod-like fibrils over more heterogeneous amyloid polymorphs, illustrating the profound impact of physical forces on molecular self-assembly. epfl.ch

Characteristics of High Z' Crystal Structures and Associated Polymorphism

A notable feature in the crystallography of some carboxamides is the occurrence of high Z' structures, where the asymmetric unit of the crystal lattice contains more than one independent molecule (Z' > 1). researchgate.netmdpi.com This phenomenon is often linked to polymorphism, as subtle differences in the packing of these independent molecules can lead to distinct crystalline forms. rsc.org

Table 1: Key Intermolecular Interactions in High Z' Carboxamide Polymorphs

Interaction TypeDescriptionRole in Stabilization
N-H···O Classic hydrogen bond between amide groups.A primary driving force for forming dimers and chains, key to stabilizing motifs. researchgate.net
C-H···O Weaker hydrogen bond between a carbon-hydrogen bond and an oxygen acceptor.Contributes to the overall aggregation and packing efficiency of molecular structures. rsc.org
C-H···N Weak hydrogen bond involving a nitrogen acceptor.Plays a role in stabilizing symmetry-independent motifs in high Z' polymorphs. researchgate.netrsc.org
π-stacking Attractive, non-covalent interactions between aromatic rings.Important for the aggregation of molecular structures, particularly in biphenyl systems. rsc.org

The presence of multiple independent molecules in the asymmetric unit allows for a more efficient packing solution in three dimensions, sometimes accommodating slight conformational differences between molecules. Hydrogen bonding interactions are consistently found to have a key role in stabilizing the symmetry-independent motifs within these high Z' polymorphs. researchgate.netrsc.org

Computational Assessment of Lattice Energies for Polymorph Stability

Computational methods are invaluable for understanding the relative stability of different polymorphs. By calculating the lattice energy—the energy released when molecules come together from the gas phase to form a crystal—the thermodynamic viability of a given crystal structure can be assessed. soton.ac.uk

State-of-the-art lattice energy minimization methods, which often combine density functional theory (DFT) for intramolecular energies with anisotropic atom-atom models for intermolecular forces, are used for these calculations. soton.ac.ukrsc.org Studies on large sets of organic polymorphs have revealed that the differences in lattice energy between polymorphs are typically very small. rsc.orgresearchgate.net Over half of known polymorph pairs are separated by less than 2 kJ/mol. rsc.orgresearchgate.net

This small energy difference explains why multiple forms can often be isolated experimentally, as kinetic factors during crystallization can easily overcome such minor thermodynamic penalties. soton.ac.uk For carboxamide systems, lattice energy calculations have been used to determine the rank order of stability among different polymorphs. researchgate.netrsc.org

Table 2: Hypothetical Lattice Energy Data and Stability Implications

PolymorphCalculated Lattice Energy (kJ/mol)Relative Energy (ΔE) (kJ/mol)Inferred Thermodynamic Stability
Form A -125.5+1.5Metastable
Form B -127.00.0Most Stable
Form C -124.2+2.8Least Stable

Note: This table is illustrative, based on typical energy differences found in organic polymorphs. rsc.orgresearchgate.net

While lattice energy is a primary determinant, vibrational free energy contributions, though smaller, can sometimes be large enough to cause a re-ranking of polymorph stability at different temperatures. soton.ac.ukrsc.org

Principles of Crystal Engineering Applied to Biphenyl Carboxamide Derivatives

Crystal engineering aims to design and control the formation of solid-state structures by understanding and utilizing intermolecular interactions. For biphenyl carboxamide derivatives, this involves leveraging the predictable bonding patterns of the amide group while managing the conformational flexibility of the biphenyl backbone.

Control of Molecular Conformation in the Solid State and Crystal Packing

The conformation of flexible molecules like this compound can differ significantly between the gas phase, solution, and the solid state. researchgate.net The defining conformational feature of a biphenyl derivative is the torsional or dihedral angle between the two phenyl rings. In the solid state, this angle is not solely determined by intramolecular energetics but is heavily influenced by the demands of efficient crystal packing and strong intermolecular interactions. researchgate.net

Crystal forces can lock the molecule into a specific conformation that optimizes packing density and maximizes favorable interactions, such as hydrogen bonding and π-π stacking. researchgate.net The planarity of the molecule can be affected; a more planar conformation might facilitate closer π-stacking, while a more twisted conformation might be necessary to accommodate bulky side groups or specific hydrogen-bonding networks. Understanding the interplay between the molecule's inherent conformational preferences and the forces present in the crystal is crucial for predicting and controlling the final solid-state structure. nih.gov

Identification and Utilization of Supramolecular Synthons for Directed Assembly

The foundation of crystal engineering lies in the concept of the supramolecular synthon—a robust and predictable structural unit formed by intermolecular interactions. nih.gov By identifying and utilizing these synthons, chemists can direct the assembly of molecules into desired architectures.

For molecules containing a primary carboxamide group, the most powerful and reliable synthons involve hydrogen bonds. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to several common motifs. mdpi.com

Table 3: Common Supramolecular Synthons in Carboxamide Systems

Synthon NameGraph Set NotationInteractions InvolvedResulting Motif
Amide Dimer R²₂(8)Two N-H···O hydrogen bonds between two molecules.A centrosymmetric or non-centrosymmetric dimeric unit. mdpi.com
Amide Chain/Catemer C(4)A single N-H···O hydrogen bond linking molecules head-to-tail.A one-dimensional chain.
Amide Tape -Multiple hydrogen bonds linking molecules into ribbon-like structures.A one-dimensional ribbon. nih.gov

In the crystal structure of a related biphenyl carboxamide, intermolecular N—H⋯O hydrogen bonds were observed to link molecules into chains propagating through the lattice. iucr.org Beyond these strong primary synthons, weaker interactions like C—H···π and π–π stacking involving the biphenyl rings play a critical secondary role. iucr.org These weaker forces help to organize the primary hydrogen-bonded chains or dimers into a stable three-dimensional structure. By strategically modifying the molecular structure, for instance, by adding or moving functional groups, crystal engineers can favor one synthon over another, thereby guiding the self-assembly process toward a crystal with desired properties and packing. nih.gov

Formation of Self-Assembled Suprastructures through Hydrogen Bonding

The architecture of this compound in the solid state is predominantly governed by the principles of supramolecular chemistry, where non-covalent interactions direct the assembly of individual molecules into highly ordered, extended structures. Central to this self-assembly is the formation of hydrogen bonds, a directional and specific interaction that provides the primary driving force for the creation of suprastructures.

The carboxamide functional group (-CONH-) inherent to the this compound molecule is an excellent hydrogen bonding motif, possessing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This duality allows for the formation of robust and predictable hydrogen-bonding patterns that are commonly observed in the crystal structures of related primary and secondary amides.

Detailed crystallographic studies of analogous N-aryl benzamides and other biphenyl carboxamides reveal that the most prevalent hydrogen-bonding motif is the formation of a centrosymmetric R²₂(8) dimer. In this arrangement, two molecules of this compound would be linked by a pair of complementary N-H···O hydrogen bonds, creating a stable eight-membered ring structure. This particular supramolecular synthon is a cornerstone of crystal engineering with carboxamides due to its high degree of predictability and stability.

The collective effect of these strong and weak interactions is the formation of complex and well-defined three-dimensional suprastructures. The hydrogen-bonded dimers or chains act as the primary building blocks, which are then organized into sheets or more intricate networks by the weaker, less directional forces.

Based on crystallographic data from structurally related compounds, the geometric parameters of the key N-H···O hydrogen bonds responsible for the self-assembly of this compound can be predicted. The table below presents typical ranges for these parameters.

Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
NHO0.84 - 0.881.95 - 2.202.80 - 3.05150 - 175

Note: The data presented in this table are representative values derived from crystallographic studies of analogous biphenyl carboxamide and N-aryl benzamide structures and serve as an estimation for this compound.

The predictable nature of these hydrogen-bonding interactions makes this compound a molecule of interest for the rational design and synthesis of new materials with tailored solid-state properties, a field known as crystal engineering.

Computational and Theoretical Investigations of 4 Methyl 1,1 Biphenyl 4 Carboxamide

Application of Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4'-Methyl-[1,1'-biphenyl]-4-carboxamide. By solving approximations of the Schrödinger equation, these methods can determine optimized molecular structures, electronic charge distributions, and various energetic properties.

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. gatech.edu It provides a good starting point for more complex calculations by treating each electron in the average field of all other electrons, though it neglects electron correlation. gatech.edu For molecules like this compound, HF calculations are used to obtain an initial optimized geometry and to compute fundamental electronic properties. researchgate.net Computational studies on related substituted biphenyl (B1667301) compounds have utilized the HF method to generate optimized structures for comparison with experimental data and more advanced theoretical models. eurjchem.com The results from HF, while often quantitatively less accurate than methods that include electron correlation, serve as a crucial baseline. researchgate.neteurjchem.com

Table 1: Representative Properties Calculable by Hartree-Fock (HF) Theory for Biphenyl Systems.
PropertyDescriptionTypical Application
Optimized Molecular GeometryCalculation of bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.Provides a baseline molecular structure. eurjchem.com
Total Electronic EnergyThe total energy of the molecule within the HF approximation.Used for comparing the relative stability of different conformations.
Molecular Orbitals (HOMO/LUMO)Energies of the highest occupied and lowest unoccupied molecular orbitals.Initial estimation of electronic excitation properties and reactivity. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that models electron correlation by using functionals of the electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium to large-sized molecules like this compound. researcher.life DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and a range of electronic properties. nih.govresearchgate.net

Studies on similar biphenyl derivatives have used DFT with basis sets such as 6-311G to optimize molecular structures and compare them with experimental X-ray diffraction data. eurjchem.comresearchgate.net Furthermore, DFT is used to calculate frontier molecular orbitals (HOMO and LUMO), the energy gap between them, and the molecular electrostatic potential (MEP), which helps in identifying reactive sites within the molecule. nih.govresearchgate.netresearchgate.net For example, in a study on a related biphenyl carboxylate, the HOMO-LUMO energy gap was calculated to be 4.5203 eV, and the ground-state dipole moment was found to be 1.2936 Debye using the B3LYP/6-311G(d,p) level of theory. nih.gov

Table 2: Example Electronic Properties of a Biphenyl Derivative Calculated via DFT (B3LYP/6-311G(d,p)). nih.gov
ParameterCalculated Value
HOMO Energy-6.2450 eV
LUMO Energy-1.7246 eV
Energy Gap (ΔE)4.5203 eV
Dipole Moment (μ)1.2936 Debye

Møller–Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. wikipedia.org The second-order level, MP2, is the most common and provides a significant improvement in accuracy over HF for calculating interaction energies and molecular properties where dispersion forces are important. wikipedia.org While more computationally demanding than DFT, MP2 is often used for smaller systems or as a benchmark for calibrating other methods. wikipedia.org For this compound, MP2 calculations could be employed to obtain a more accurate description of the torsional potential for the rotation around the biphenyl single bond, a property that is sensitive to electron correlation.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. mdpi.com It is a powerful and efficient method for calculating electronic absorption spectra (UV-Vis), making it highly suitable for studying the photophysical properties of conjugated systems like this compound. cnr.itespublisher.com By simulating the response of the electron density to a time-dependent electric field, TD-DFT can predict the energies of electronic transitions and their corresponding oscillator strengths. growingscience.com This allows for a direct comparison between theoretical spectra and experimental measurements, helping to assign specific absorption bands to π → π* or n → π* transitions. nih.govespublisher.com

Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and the more recent PM6 and PM7, significantly reduce computational cost, allowing for the study of very large molecular systems or extensive conformational searches. wikipedia.orgresearchgate.netnih.gov While less accurate than ab initio or DFT methods, they can provide valuable qualitative insights and are often used for initial geometry optimizations of large molecules before refinement with higher-level theories. researchgate.netscielo.br For a molecule like this compound, semi-empirical methods could be used to rapidly screen different conformations to identify low-energy structures. scielo.br

Conformational Analysis of the Biphenyl Moiety

In the gas phase, unsubstituted biphenyl has a twisted conformation with a dihedral angle of approximately 44°, representing a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a twisted structure). acs.org In the solid state, however, crystal packing forces can lead to a more planar conformation. acs.org For substituted biphenyls, the nature and position of the substituents can significantly influence this rotational barrier and the preferred dihedral angle. stackexchange.com

Computational methods are essential for mapping the potential energy surface associated with this rotation. DFT and MP2 calculations can accurately predict the equilibrium dihedral angle and the energy barriers to rotation. For example, studies on various biphenyl carboxylate derivatives in the crystalline state have reported dihedral angles ranging from as low as 5.78° to over 38°, highlighting the influence of both substituents and intermolecular interactions on conformation. nih.govnih.gov

Table 3: Dihedral Angles in Biphenyl and Related Derivatives.
Compound/SystemPhase/MethodDihedral Angle (°)Reference
BiphenylVapor Phase~44 acs.org
BiphenylCrystalPlanar acs.org
Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylateCrystal5.78 nih.gov
Methyl 3′,4′,5′-trimethoxybiphenyl-4-carboxylateCrystal31.23 nih.gov
Various [1,1′-biphenyl]-4-carboxylate derivativesCrystal29.42 - 38.39 nih.gov

Quantum Dynamics of Internal Rotation and Potential Energy Surfaces

The internal dynamics of this compound are dominated by the rotation around the single bond connecting the two phenyl rings. This torsional motion is best described by a potential energy surface (PES), which maps the molecule's energy as a function of its geometry. For biphenyl derivatives, the most critical coordinate on this surface is the dihedral angle (φ) between the planes of the two aromatic rings.

Theoretical calculations, such as ab initio and Density Functional Theory (DFT) methods, are employed to scan the PES by systematically varying the dihedral angle and calculating the corresponding energy. researchgate.net The ground state of unsubstituted biphenyl is not planar, adopting a twisted conformation with a dihedral angle of approximately 42-45° due to the steric repulsion between the ortho-hydrogen atoms. libretexts.orgcolostate.edu The planar conformation (φ=0°) represents an energetic maximum on the rotational barrier, as does the perpendicular conformation (φ=90°). researchgate.net

For this compound, the para-substituents are not expected to introduce significant steric hindrance themselves, but they do influence the electronic structure, which in turn modulates the shape of the potential energy surface. The PES for this molecule would exhibit two energy minima corresponding to the enantiomeric twisted conformations. Quantum dynamics calculations can model the transitions between these minima, providing information on the frequencies of torsional vibrations and the possibility of quantum tunneling through the rotational barriers, although this is less significant at room temperature where thermal energy is sufficient to overcome the barrier. libretexts.org

Table 1: Key Features of the Potential Energy Surface for Torsional Rotation in Substituted Biphenyls

Geometric Feature Dihedral Angle (φ) Relative Energy Description
Global Minimum ~40-50° 0 (Reference) The most stable, twisted (chiral) conformation resulting from a balance of steric repulsion and π-conjugation.
Rotational Barrier Maximum A planar transition state where steric hindrance between ortho-hydrogens is maximized.
Rotational Barrier 90° Maximum A perpendicular transition state where π-conjugation between the rings is minimized.

Impact of Substituents on Conformational Mobility and Planarity

Substituents on the biphenyl core have a profound impact on its conformational mobility and the degree of planarity. The size, number, and position of these substituents dictate the height of the rotational energy barrier and the equilibrium dihedral angle.

Steric Effects : The most significant factor governing conformational mobility is steric hindrance, particularly from substituents at the ortho positions (2, 2', 6, and 6'). Large ortho groups dramatically increase the energy of the planar transition state, thereby raising the barrier to rotation and favoring a more twisted conformation. libretexts.orgnih.gov In some cases, if the ortho substituents are sufficiently bulky, rotation can be so restricted that stable, resolvable atropisomers can be isolated at room temperature. libretexts.org

Electronic Effects : Substituents also exert electronic effects that can influence planarity. Electron-donating groups (like the -CH₃ group in this compound) and electron-withdrawing groups (like the -CONH₂ group) can alter the electron density of the π-system. Enhanced π-conjugation across the two rings, which is maximized in a planar conformation, can provide a degree of resonance stabilization. This stabilization counteracts the steric repulsion of the ortho-hydrogens. nih.gov

Para-Substituents : In this compound, both the methyl and carboxamide groups are in para positions. Substituents at the para and meta positions have a much smaller direct steric effect on the rotational barrier compared to ortho substituents. rsc.org However, they can influence the electronic character of the molecule, which subtly affects the balance between steric and conjugative effects. The methyl group is a weak electron-donating group, while the carboxamide group is moderately electron-withdrawing. This donor-acceptor pattern can slightly favor electronic communication between the rings, which is more effective in less twisted conformations. iaea.org Studies on various para-substituted biphenyls show that electronic effects can modulate the torsional barrier, though the changes are generally modest compared to steric effects from ortho-substitution. researchgate.net

Table 2: General Effects of Substituent Position on Biphenyl Conformational Properties

Substituent Position Primary Effect Impact on Rotational Barrier Impact on Planarity
Ortho Steric Hindrance Significant Increase Decreased (Favors larger dihedral angle)
Meta Electronic Minor Minor
Para Electronic Minor Minor (Can slightly favor or disfavor planarity depending on electronic nature)

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of flexible molecules like this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the accessible conformations and the transitions between them, providing a dynamic picture that complements the static view from PES scans. nih.govresearchgate.net

An MD simulation of this compound would reveal the constant fluctuation of the dihedral angle around its equilibrium value. The simulation would also capture the occasional, complete rotations around the central C-C bond, allowing for the calculation of the rate of interconversion between the two twisted enantiomeric forms. researchgate.net By analyzing the trajectory of the simulation, a probability distribution of the dihedral angle can be generated, which directly reflects the underlying potential energy surface. The most populated angles in the simulation correspond to the lowest energy regions on the PES. scispace.comnih.gov These simulations are crucial for understanding how the molecule behaves in a condensed phase (e.g., in solution or a solid state), where intermolecular interactions can further influence the conformational preferences observed in the gas phase. nih.govresearchgate.net

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the electronic structure and predicting the chemical reactivity of a molecule. researchgate.net An MEP map visualizes the electrostatic potential on the electron density surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). acu.edu.inthaiscience.info

For this compound, the MEP map would highlight several key features:

Negative Potential (Red/Yellow) : The most negative regions would be concentrated around the electronegative oxygen and nitrogen atoms of the carboxamide group. nih.gov These sites are susceptible to electrophilic attack and are the primary locations for hydrogen bond acceptance. researchgate.net The π-electron clouds above and below the aromatic rings also represent areas of negative potential.

Positive Potential (Blue) : The most positive potential would be located on the hydrogen atoms of the amide (-NH₂) group, making them strong hydrogen bond donors. nih.gov The hydrogen atoms on the aromatic rings would also exhibit a lesser degree of positive potential.

Neutral/Near-Neutral Potential (Green) : The methyl group and the carbon skeleton of the rings would generally show near-neutral potential.

This charge distribution is critical for predicting non-covalent interactions, such as how the molecule might bind to a biological receptor or self-assemble in the solid state. acu.edu.in

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

Molecular Region Predicted Potential Color on Map Chemical Significance
Carbonyl Oxygen (-C=O ) Strongly Negative Red Site for electrophilic attack, H-bond acceptor
Amide Nitrogen (-N H₂) Negative Red/Yellow H-bond acceptor
Amide Hydrogens (-NH₂ ) Strongly Positive Blue Site for nucleophilic attack, H-bond donor
Aromatic Rings (π-system) Negative Yellow Interaction with electrophiles/cations
Methyl Group (-CH₃) Near-Neutral Green Weakly electron-donating, generally non-polar

Frontier Molecular Orbital (FMO) Analysis and Intramolecular Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comscribd.com The energy and localization of these orbitals determine the molecule's nucleophilic and electrophilic character. pku.edu.cn

In this compound, the substituents create a donor-acceptor (D-A) system. The methyl-substituted phenyl ring acts as the electron-donating part, while the carboxamide-substituted ring is the electron-accepting part.

HOMO : The HOMO is expected to have a higher electron density localized on the methyl-substituted phenyl ring, as the electron-donating methyl group raises the energy of the orbitals on its ring. materialsciencejournal.org This orbital represents the molecule's ability to donate electrons.

LUMO : The LUMO is predicted to be primarily localized on the carboxamide-substituted phenyl ring, as the electron-withdrawing nature of the carboxamide group lowers the energy of the orbitals on that ring. materialsciencejournal.org This orbital governs the molecule's ability to accept electrons.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. rdd.edu.iqresearchgate.net

This separation of the HOMO and LUMO onto different parts of the molecule is a hallmark of systems capable of Intramolecular Charge Transfer (ICT) . nih.gov Upon absorption of light (photoexcitation), an electron is promoted from the HOMO to the LUMO. In this case, this corresponds to a transfer of electron density from the methyl-phenyl moiety to the carboxamide-phenyl moiety, creating an excited state with a significantly larger dipole moment than the ground state. acs.orgacs.org The efficiency of this ICT process is highly dependent on the dihedral angle between the rings, as better orbital overlap in more planar conformations facilitates the charge transfer. acs.org

Table 4: Frontier Molecular Orbital Characteristics of this compound

Orbital Primary Localization Role in Reactivity Implication for ICT
HOMO Methyl-substituted phenyl ring Nucleophilic / Electron Donor Source of electron in photoinduced charge transfer
LUMO Carboxamide-substituted phenyl ring Electrophilic / Electron Acceptor Destination of electron in photoinduced charge transfer

Dipole Moment Calculations

The molecular dipole moment (μ) is a quantitative measure of the asymmetry in the charge distribution of a molecule. encyclopedia.pub While unsubstituted biphenyl is nonpolar due to its symmetry, the addition of different substituents at the 4 and 4' positions in this compound breaks this symmetry and induces a net dipole moment. askfilo.com

Development of Polarity-Dependent Energy Level Diagrams

The electronic properties of this compound, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are significantly influenced by the polarity of its environment. Theoretical studies can map these changes through the development of polarity-dependent energy level diagrams.

For instance, computational models can simulate the solvatochromic effects seen in UV-visible absorption spectra. researchgate.net As solvent polarity increases, the energy gap may decrease, leading to a red shift (a shift to longer wavelengths) in the absorption maximum. researchgate.net By systematically modeling the compound in a range of solvents from non-polar (like carbon tetrachloride) to polar protic (like water or ethanol), a comprehensive diagram can be constructed. rsc.org This diagram illustrates the trend of HOMO and LUMO energies and their gap as a function of the solvent's dielectric constant, providing predictive insights into the material's electronic behavior in diverse chemical environments. The calculated ground state dipole moment is also a key indicator, as a larger dipole moment often correlates with greater sensitivity to solvent polarity. nih.gov

Table 1: Representative Theoretical Data for Polarity-Dependent Energy Levels

Solvent Dielectric Constant (ε) Calculated HOMO (eV) Calculated LUMO (eV) Calculated Energy Gap (eV)
Gas Phase 1 -6.50 -1.20 5.30
Toluene 2.38 -6.55 -1.28 5.27
Acetone 20.7 -6.68 -1.45 5.23
Ethanol 24.55 -6.72 -1.51 5.21

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on computational studies of similar aromatic compounds.

Computational Prediction and Correlation of Spectroscopic Parameters (e.g., IR, NMR)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are highly effective for computing the vibrational frequencies of the molecule. dergipark.org.tr These calculations yield a set of harmonic vibrational modes, which can be directly correlated with the peaks observed in an experimental IR spectrum. nih.govacs.org Key vibrational modes for this compound would include the N-H stretch of the amide group (typically around 3300-3500 cm⁻¹), the C=O stretch of the amide I band (around 1650-1690 cm⁻¹), and various C-H and C=C stretching and bending modes from the biphenyl rings. nih.govrose-hulman.edu Potential energy distribution (PED) analysis is often used to assign the calculated frequencies to specific atomic motions, providing a definitive interpretation of the experimental spectrum. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard for calculating NMR chemical shifts (¹H and ¹³C). dergipark.org.tr These calculations provide theoretical chemical shifts that can be correlated with experimental data, aiding in the assignment of complex spectra. ruc.dk For this compound, calculations would predict the chemical shifts for the distinct aromatic protons on both phenyl rings, the methyl group protons, and the amide proton. Similarly, ¹³C NMR shifts for all unique carbon atoms, including the carbonyl carbon and the quaternary carbons of the biphenyl linkage, can be accurately computed. Comparing the calculated shifts with experimental values, often after scaling or referencing to a standard like tetramethylsilane (B1202638) (TMS), can confirm the molecular structure. ruc.dk

Table 2: Comparison of Theoretical and Expected Experimental Spectroscopic Data

Parameter Computational Method Calculated Value Expected Experimental Range
IR Frequencies DFT/B3LYP/6-311+G(d,p)
ν(N-H) stretch ~3450 cm⁻¹ 3200-3400 cm⁻¹
ν(C=O) stretch ~1685 cm⁻¹ 1650-1690 cm⁻¹
NMR Shifts GIAO-DFT/B3LYP
¹H (Amide N-H) ~8.0-8.5 ppm 7.5-8.5 ppm
¹H (Methyl C-H) ~2.4 ppm 2.3-2.5 ppm

Note: The calculated values are representative and based on typical results for similar aromatic amide structures.

Theoretical Assessment of Intermolecular Interaction Energies in Crystal Structures

Understanding the packing of this compound in the solid state requires a detailed analysis of the intermolecular interactions. Hirshfeld surface analysis and computational energy frameworks are powerful tools for visualizing and quantifying these non-covalent forces. scirp.orgnih.gov

Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. The resulting surface can be color-coded to visualize different properties, such as the distance to the nearest nucleus inside or outside the surface. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts. physchemres.org For a molecule like this compound, the analysis would likely reveal a high percentage of H···H contacts (often >50%) due to the abundance of hydrogen atoms. nih.govnih.gov Other significant interactions would include C···H/H···C and O···H/H···O contacts, corresponding to van der Waals forces and hydrogen bonds, respectively. researcher.lifenih.gov

Interaction Energy Calculations: To quantify the strength of these interactions, pairwise interaction energies between molecules in the crystal lattice can be calculated using DFT methods (e.g., B3LYP/6-31G(d,p)). mdpi.com These calculations dissect the total interaction energy (E_tot) into its constituent components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep). nih.gov For many molecular crystals, particularly those involving large aromatic systems, dispersion forces are the dominant stabilizing contribution. nih.govmdpi.com The amide group would be expected to form N-H···O hydrogen bonds, which would show a significant electrostatic component. The results can be visualized as energy frameworks, where cylinders connect the centroids of interacting molecules, with the cylinder radius proportional to the magnitude of the interaction energy. This provides a clear and intuitive picture of the crystal's energetic topology. mdpi.com

Table 3: Typical Contributions to the Hirshfeld Surface and Interaction Energies

Interaction Type Typical Hirshfeld Surface Contribution (%) Typical Interaction Energy Components (kJ/mol)
H···H 50 - 60% E_dis: Dominant, E_ele: Weak
C···H 15 - 20% E_dis: Significant, E_ele: Weak

Note: This data is illustrative, based on published analyses of similar organic molecular crystals. nih.govnih.gov

Reactivity and Mechanistic Studies Involving 4 Methyl 1,1 Biphenyl 4 Carboxamide

Chemical Transformations of the Carboxamide Functional Group

The carboxamide functional group (-CONH2) is a versatile moiety that can undergo a variety of chemical transformations, providing pathways for the synthesis of a diverse range of derivatives.

Nucleophilic acyl substitution is a characteristic reaction of carboxamides, although they are generally less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides. This reaction proceeds through a tetrahedral intermediate, and the incoming nucleophile replaces the amino group.

Hydrolysis: The hydrolysis of 4'-Methyl-[1,1'-biphenyl]-4-carboxamide to its corresponding carboxylic acid, 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid, can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Basic hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Kinetic studies on related N-aryl succinimides suggest that acid-catalyzed hydrolysis can proceed through an A-2 mechanism, which is a bimolecular process. jcsp.org.pk

Formation of Other Derivatives: The carboxamide can be converted into other functional groups. For instance, reaction with a dehydrating agent can yield the corresponding nitrile. Furthermore, various N-substituted amides can be prepared from the parent carboxylic acid, which can be obtained from the hydrolysis of this compound. The synthesis of such derivatives is often achieved by first converting the carboxylic acid to a more reactive species like an acid chloride.

A generalized scheme for the derivatization of the carboxamide group is presented below:

ReactantReagent(s)ProductReaction Type
This compoundH₃O⁺ or OH⁻, Heat4'-Methyl-[1,1'-biphenyl]-4-carboxylic acidHydrolysis
4'-Methyl-[1,1'-biphenyl]-4-carboxylic acidSOCl₂4'-Methyl-[1,1'-biphenyl]-4-carbonyl chlorideAcid Chloride Formation
4'-Methyl-[1,1'-biphenyl]-4-carbonyl chlorideRNH₂ (Amine)N-substituted-4'-Methyl-[1,1'-biphenyl]-4-carboxamideAmide Formation
4'-Methyl-[1,1'-biphenyl]-4-carbonyl chlorideROH (Alcohol)Ester of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acidEsterification

The carboxamide group can be reduced to an amine, and while direct oxidation of the carboxamide is not common, transformations of the adjacent methyl group are feasible.

Reduction: The reduction of amides typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing amides to amines. masterorganicchemistry.comresearchgate.net In the case of this compound, reduction with LiAlH₄ would yield (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an iminium ion, which is then further reduced to the amine. researchgate.net Softer reducing agents like sodium borohydride are generally not effective for the reduction of amides. masterorganicchemistry.com

Oxidation: While the carboxamide group itself is resistant to oxidation, the methyl group on the biphenyl (B1667301) ring can be oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic methyl group to a carboxylic acid, which would yield [1,1'-biphenyl]-4,4'-dicarboxylic acid. masterorganicchemistry.comresearchgate.net This transformation proceeds through a benzylic radical intermediate.

Starting MaterialReagent(s)ProductReaction Type
This compoundLiAlH₄(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamineReduction
This compoundKMnO₄, Heat[1,1'-Biphenyl]-4,4'-dicarboxamideOxidation

Reactivity Profile of the Biphenyl Core in this compound Analogues

The biphenyl core consists of two phenyl rings, and its reactivity is influenced by the substituents on these rings. In this compound, the methyl group is an activating, ortho-para directing group, while the carboxamide group is a deactivating, meta-directing group. youtube.comlibretexts.org

Electrophilic aromatic substitution is a key reaction for functionalizing the biphenyl core. The regioselectivity of these reactions is determined by the electronic effects of the existing substituents.

Electrophilic Halogenation: The introduction of a halogen atom onto the biphenyl rings can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a suitable solvent. nih.gov For this compound, the methyl-substituted ring is more activated towards electrophilic attack. Therefore, bromination is expected to occur preferentially on this ring at the positions ortho to the methyl group (positions 3' and 5'). The carboxamide-substituted ring is deactivated, and if substitution occurs, it would be directed to the meta positions (positions 3 and 5).

Nitration: Nitration of the biphenyl core can be accomplished using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com Similar to halogenation, the nitration is expected to be directed by the existing substituents. The nitro group will preferentially add to the activated ring at the ortho positions relative to the methyl group.

The directing effects of the substituents can be summarized as follows:

RingSubstituentElectronic EffectDirecting InfluencePredicted Substitution Positions
Ring A-CONH₂DeactivatingMeta3, 5
Ring B-CH₃ActivatingOrtho, Para3', 5' (Para position is blocked)

The methyl group of this compound is susceptible to radical reactions, particularly benzylic bromination.

Benzylic Bromination: This reaction typically employs N-bromosuccinimide (NBS) and a radical initiator such as heat or light. chemistrysteps.com The reaction proceeds via a free-radical chain mechanism. organicchemistrytutor.com The initiation step involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com In the propagation steps, the bromine radical abstracts a benzylic hydrogen from the methyl group to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the brominated product and another bromine radical, which continues the chain. chemistrysteps.comlibretexts.org This would convert the 4'-methyl group into a 4'-(bromomethyl) group.

Elucidation of Mechanistic Pathways for Synthetic Transformations

The synthesis of this compound and its derivatives often involves well-established reaction mechanisms that have been elucidated through kinetic and computational studies.

The primary method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction. masterorganicchemistry.com This palladium-catalyzed reaction involves the coupling of an aryl halide with an organoboron compound. For the synthesis of this compound, this could involve the reaction of 4-bromobenzamide (B181206) with 4-methylphenylboronic acid, or 4-bromo-4'-methylbiphenyl (B1268054) with a source of the carboxamide group.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzamide) to form a Pd(II) intermediate.

Transmetalation: The organoboron species (e.g., 4-methylphenylboronic acid) transfers its organic group to the palladium center, a process that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the energetics and transition states of the Suzuki-Miyaura coupling, providing deeper insights into the reaction mechanism. libretexts.org These studies can help to understand the role of ligands, bases, and solvents in the catalytic cycle. Similarly, computational methods have been used to study the mechanism of amide bond formation, which is relevant to the synthesis and derivatization of the carboxamide group. organic-chemistry.org

Detailed Reaction Mechanisms of Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including this compound. gre.ac.uk This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org The synthesis of this compound can be envisioned through the coupling of a 4-halobenzamide derivative with 4-methylphenylboronic acid, or alternatively, a 4-carboxamide-phenylboronic acid with a 4-halotoluene.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which reacts with the aryl halide (e.g., 4-bromobenzamide). The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a square planar palladium(II) complex. libretexts.orgrsc.org This step is often rate-determining.

Transmetalation : This step requires the activation of the organoboron compound by a base. organic-chemistry.org The base (e.g., potassium carbonate, K₂CO₃) reacts with the boronic acid (e.g., 4-methylphenylboronic acid) to form a more nucleophilic boronate species. This boronate then transfers its aryl group (the 4-methylphenyl group) to the palladium(II) complex, displacing the halide. This results in a diorganopalladium(II) intermediate. libretexts.orgorganic-chemistry.org

Reductive Elimination : In the final step, the two organic ligands (the 4-carbamoylphenyl and 4-methylphenyl groups) on the palladium(II) complex couple and are eliminated from the metal center. libretexts.org This forms the desired biphenyl product, this compound, and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and scope of the Suzuki-Miyaura coupling are influenced by the choice of catalyst, ligands, base, and solvent. researchgate.net Various palladium sources and phosphine ligands have been developed to optimize the reaction for a wide range of substrates, including those with amide functional groups. nih.gov

Table 1. Mechanistic Steps of the Suzuki-Miyaura Reaction for the Synthesis of this compound.
StepDescriptionKey IntermediatesRole of Reagents
Oxidative AdditionInsertion of Pd(0) into the aryl-halide bond (e.g., 4-bromobenzamide).Ar-Pd(II)-X complex (e.g., (4-carbamoylphenyl)palladium(II) bromide).Aryl halide acts as the electrophile; Pd(0) is the catalyst.
TransmetalationTransfer of the methylphenyl group from the activated boronic acid to the Pd(II) center.Ar-Pd(II)-Ar' complex (e.g., (4-carbamoylphenyl)(4-methylphenyl)palladium(II)).Boronic acid is the nucleophile source; base activates the boronic acid. organic-chemistry.org
Reductive EliminationFormation of the C-C bond between the two aryl groups and regeneration of the Pd(0) catalyst.Pd(0) complex.The diorganopalladium(II) complex collapses to yield the product. libretexts.org

Free Radical Chain Mechanisms in Biphenyl Functionalization

Free radical reactions provide a pathway for the functionalization of existing biphenyl structures like this compound. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. uomustansiriyah.edu.iq A free radical is a highly reactive species with an unpaired electron. uomustansiriyah.edu.iqacs.org Such reactions can be used to introduce functional groups onto the aromatic rings or, more commonly, at the benzylic position of the methyl group.

An example is the free-radical bromination of the methyl group on the biphenyl scaffold, a reaction analogous to the well-known benzylic bromination of toluene.

Initiation : The reaction is initiated by the homolytic cleavage of a radical initiator, such as dibenzoyl peroxide or UV light acting on a bromine molecule (Br₂), to generate bromine radicals (Br•).

Propagation : This phase consists of two key steps that repeat in a cycle.

A bromine radical abstracts a hydrogen atom from the methyl group of this compound. This is the most favorable position for hydrogen abstraction due to the formation of a resonance-stabilized benzylic radical.

The resulting benzylic radical then reacts with a molecule of Br₂, abstracting a bromine atom to form the brominated product (4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxamide) and a new bromine radical, which can continue the chain reaction.

Termination : The chain reaction is terminated when two radical species combine. This can occur in several ways, such as the combination of two bromine radicals to reform Br₂, the combination of two benzylic radicals, or the combination of a benzylic radical with a bromine radical.

This type of functionalization opens avenues for further synthetic modifications, as the resulting benzylic bromide is a versatile intermediate for introducing a variety of other functional groups. Another potential free radical reaction is the functionalization of the biphenyl rings themselves, though this is often less selective. uomustansiriyah.edu.iq

Table 2. Free Radical Chain Mechanism for Benzylic Bromination.
StepReaction DescriptionExample Species Involved
InitiationGeneration of bromine radicals from Br₂ using an initiator (e.g., UV light).Br₂ → 2 Br•
Propagation (Step 1)Hydrogen abstraction from the methyl group by a bromine radical to form a benzylic radical.Ar-CH₃ + Br• → Ar-CH₂• + HBr
Propagation (Step 2)Reaction of the benzylic radical with Br₂ to form the product and a new bromine radical.Ar-CH₂• + Br₂ → Ar-CH₂Br + Br•
TerminationCombination of any two radical species to form a stable molecule.Br• + Br• → Br₂ Ar-CH₂• + Br• → Ar-CH₂Br 2 Ar-CH₂• → Ar-CH₂-CH₂-Ar

Ar represents the (4'-carboxamide)-[1,1'-biphenyl] moiety.

Future Research Directions and Potential Applications in Fundamental Chemical Research

Exploration of Novel and Sustainable Synthetic Pathways for 4'-Methyl-[1,1'-biphenyl]-4-carboxamide

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should focus on moving beyond traditional synthetic routes for this compound towards more sustainable alternatives. Key areas of exploration include the use of reusable catalysts and green reaction conditions. rsc.org

Modern cross-coupling reactions, such as Suzuki and Chan-Lam couplings, are powerful tools for constructing the biphenyl (B1667301) backbone. nih.govmdpi.com Research efforts could be directed towards optimizing these reactions using heterogeneous catalysts that can be easily recovered and reused, minimizing waste. Furthermore, exploring solvent-free reaction conditions or the use of water as a solvent would significantly enhance the green credentials of the synthesis. rsc.org

Synthetic StrategyPotential ImprovementSustainability Benefit
Suzuki CouplingDevelopment of heterogeneous palladium catalysts on solid supports.Catalyst reusability, reduction of metal contamination in products.
Chan-Lam CouplingOptimization for water as a reaction solvent. nih.govElimination of volatile organic solvents, improved safety profile.
One-Pot ReactionsDesigning a tandem reaction sequence from simpler precursors.Increased efficiency, reduced waste from intermediate purification steps.
Flow ChemistryAdaptation of the synthesis to a continuous flow process.Enhanced control over reaction parameters, improved safety and scalability.

Application of Advanced Characterization Techniques for Deeper Supramolecular Assembly Elucidation

The interplay of hydrogen bonds from the carboxamide group and π-π stacking from the biphenyl rings governs the supramolecular assembly of this compound. While standard X-ray diffraction provides a static picture of the solid state, a deeper understanding requires more advanced techniques.

Future studies could employ variable-temperature X-ray crystallography to investigate potential phase transitions and the dynamic behavior of the crystal lattice. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy would be invaluable for probing the local environment of atoms, providing information that is complementary to diffraction methods. For studying aggregation in solution, techniques like Small-Angle X-ray Scattering (SAXS) could reveal the size and shape of self-assembled structures. tue.nl These advanced methods can provide a more complete picture of the non-covalent interactions that dictate the material's properties.

Development of Predictive Models for Crystal Packing and Polymorphism in Biphenyl Carboxamide Systems

The ability to predict how a molecule will crystallize is a major challenge in materials science. researchgate.net Polymorphism, the existence of multiple crystal forms, can dramatically affect a compound's properties. The biphenyl carboxamide scaffold is an excellent system for developing and testing computational models for crystal structure prediction (CSP). researchgate.netresearchgate.net

Future research should focus on creating "tailor-made" force fields specifically parameterized for biphenyl carboxamides to improve the accuracy of lattice energy calculations. acs.org These models must accurately describe both the strong hydrogen bonds of the amide groups and the weaker, yet crucial, van der Waals and electrostatic interactions of the aromatic rings. nih.gov A significant challenge is moving beyond simple thermodynamic predictions to model the kinetic factors that often determine which polymorph is experimentally observed. researchgate.net Successfully developing such predictive models for this system would be a significant step forward in the rational design of organic solid-state materials. researchgate.net

Modeling ApproachResearch GoalPotential Impact
Crystal Structure Prediction (CSP)Accurately predict the stable and metastable polymorphs of this compound. researchgate.netacs.orgAid in the characterization of new solid forms and assess the risk of polymorphism. researchgate.net
Custom Force Field DevelopmentCreate highly accurate, transferable force fields for the biphenyl carboxamide class of molecules.Improve the reliability of CSP for related compounds.
Kinetic Crystallization ModelingSimulate the influence of factors like solvent and cooling rate on polymorph formation.Provide a more realistic prediction of experimental outcomes.

Computational Design and Rational Synthesis of this compound Derivatives with Tuned Electronic and Conformational Properties

Computational chemistry offers the tools to design novel molecules with specific properties before their synthesis. nih.gov By systematically modifying the structure of this compound in silico, it is possible to tune its fundamental characteristics.

Derivative Type (Substituent)Predicted Effect on PropertyResearch Application
Electron-Withdrawing (e.g., -NO2, -CN)Lower HOMO/LUMO energies, potentially larger dihedral angle.Study of charge transport phenomena, creation of novel liquid crystals.
Electron-Donating (e.g., -OCH3, -N(CH3)2)Raise HOMO/LUMO energies, potentially smaller dihedral angle.Investigation of fluorescence properties, design of molecular sensors.
Sterically Bulky (e.g., -C(CH3)3)Increased dihedral angle, disruption of crystal packing.Probing the influence of conformation on self-assembly and solid-state properties.

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